4-Fluoro-3-nitrobenzenesulfonyl fluoride
Overview
Description
4-Fluoro-3-nitrobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H3FNO4S. It is known for its applications in organic synthesis, chemical biology, and materials science. This compound is characterized by the presence of a fluorine atom, a nitro group, and a sulfonyl fluoride group attached to a benzene ring .
Mechanism of Action
Target of Action
It is known that sulfonyl fluoride motifs can be used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .
Mode of Action
It is known that sulfonyl fluoride motifs, like the one present in 4-fluoro-3-nitrobenzenesulfonyl fluoride, can form covalent bonds between two molecules . This suggests that this compound may interact with its targets through covalent bonding.
Biochemical Pathways
Given its potential to form covalent bonds with proteins or nucleic acids , it can be inferred that it may affect various biochemical pathways depending on the specific proteins or nucleic acids it interacts with.
Result of Action
Given its potential to form covalent bonds with proteins or nucleic acids , it can be inferred that it may alter the function of these molecules, leading to various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-nitrobenzenesulfonyl fluoride typically involves the fluorosulfonylation of aromatic compounds. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the C-SO2F bond .
Industrial Production Methods: Industrial production methods for this compound often involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These reagents act as synthetic equivalents of electrophilic “FSO2+” synthons, facilitating the formation of sulfonyl fluorides .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-nitrobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different sulfonyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl fluoride group.
Reduction: Reducing agents like hydrogen gas or metal hydrides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products:
Substitution: Products include sulfonamides or sulfonate esters.
Reduction: The major product is 4-fluoro-3-aminobenzenesulfonyl fluoride.
Oxidation: Products include various sulfonyl derivatives.
Scientific Research Applications
4-Fluoro-3-nitrobenzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluorides.
Biology: The compound is utilized in chemical biology for the modification of biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of materials with specific chemical properties.
Comparison with Similar Compounds
4-Nitrobenzenesulfonyl Fluoride: Similar structure but lacks the fluorine atom.
Benzenesulfonyl Fluoride: Lacks both the nitro and fluorine groups.
p-Toluenesulfonyl Fluoride: Contains a methyl group instead of the nitro and fluorine groups
Uniqueness: 4-Fluoro-3-nitrobenzenesulfonyl fluoride is unique due to the presence of both the fluorine and nitro groups, which impart distinct reactivity and properties. This combination makes it a versatile reagent in various chemical transformations and applications .
Properties
IUPAC Name |
4-fluoro-3-nitrobenzenesulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETWBEYHAMXIHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300942 | |
Record name | 4-fluoro-3-nitrobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500585-16-0 | |
Record name | 4-fluoro-3-nitrobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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